5-Desmethyl-3-methyl Leflunomid
Übersicht
Beschreibung
5-Desmethyl-3-methyl Leflunomide is a compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is known for its role as an impurity in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . This compound is also referred to as Leflunomide EP Impurity E .
Wissenschaftliche Forschungsanwendungen
5-Desmethyl-3-methyl Leflunomide has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .
Mode of Action
5-Desmethyl-3-methyl Leflunomide acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .
Biochemical Pathways
By inhibiting DHODH, 5-Desmethyl-3-methyl Leflunomide disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .
Pharmacokinetics
The pharmacokinetics of 5-Desmethyl-3-methyl Leflunomide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .
Result of Action
The inhibition of DHODH by 5-Desmethyl-3-methyl Leflunomide results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .
Action Environment
The action of 5-Desmethyl-3-methyl Leflunomide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .
Biochemische Analyse
Biochemical Properties
It is known that Leflunomide, the parent compound, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA
Cellular Effects
Leflunomide has been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Leflunomide, the parent compound, works by inhibiting DHODH, a key enzyme in the de novo synthesis of rUMP This inhibition disrupts the synthesis of DNA and RNA, affecting cell proliferation
Vorbereitungsmethoden
The synthesis of 5-Desmethyl-3-methyl Leflunomide involves several steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using column chromatography with a solvent system such as dichloromethane (DCM) and ethyl acetate .
Analyse Chemischer Reaktionen
5-Desmethyl-3-methyl Leflunomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-Desmethyl-3-methyl Leflunomide can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide: Another isoxazole derivative with similar structural features.
Leflunomide: The parent compound from which 5-Desmethyl-3-methyl Leflunomide is derived as an impurity.
The uniqueness of 5-Desmethyl-3-methyl Leflunomide lies in its specific role as an impurity in Leflunomide and its applications in pharmaceutical research and development .
Biologische Aktivität
5-Desmethyl-3-methyl Leflunomide, a derivative of Leflunomide, exhibits significant biological activity primarily through its mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH). This compound plays a crucial role in immunomodulation and the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA).
Target Enzyme : The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme DHODH. This enzyme is essential for the de novo synthesis of pyrimidines, specifically uridine monophosphate (UMP), which is vital for DNA and RNA synthesis .
Mode of Action : By inhibiting DHODH, the compound disrupts the proliferation of activated lymphocytes, which are crucial in autoimmune responses. This inhibition leads to a reduction in the synthesis of pyrimidine ribonucleotides, thereby affecting lymphocyte activation and proliferation .
Pharmacokinetics
The pharmacokinetics of 5-Desmethyl-3-methyl Leflunomide involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and metabolized to its active form, A77-1726 (teriflunomide), which enhances its therapeutic effects .
Biological Effects
The biological effects of 5-Desmethyl-3-methyl Leflunomide include:
- Immunosuppression : The compound effectively suppresses autoimmune lymphocyte proliferation, contributing to its therapeutic efficacy in conditions like RA .
- Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory properties, which are beneficial in managing symptoms associated with autoimmune disorders .
Case Studies and Clinical Findings
Several clinical studies have evaluated the efficacy and safety profile of Leflunomide and its derivatives:
- Efficacy in Rheumatoid Arthritis : A prospective study involving 136 patients with RA showed that 76% of evaluable patients responded moderately to well after 12 months of treatment with Leflunomide. The study reported a withdrawal rate primarily due to adverse drug reactions (29%) and lack of efficacy (13%) .
- Adverse Effects : Common adverse effects observed included gastrointestinal disturbances, liver enzyme elevations, and skin reactions. In a cohort study, 65% of patients experienced at least one adverse reaction related to Leflunomide during follow-up .
Comparative Analysis with Leflunomide
Parameter | 5-Desmethyl-3-methyl Leflunomide | Leflunomide |
---|---|---|
Primary Target | DHODH | DHODH |
Mechanism | Immunomodulatory | Immunomodulatory |
Therapeutic Use | Autoimmune diseases | Autoimmune diseases |
Side Effects | Similar to Leflunomide | Gastrointestinal issues, liver toxicity |
Efficacy in RA | Moderate to good responders | Moderate to good responders |
Research Applications
5-Desmethyl-3-methyl Leflunomide has been utilized in various research contexts:
- Analytical Chemistry : Used as a reference standard for method validation and stability testing.
- Pharmacological Studies : Investigated for its potential roles in cancer therapy due to its ability to inhibit cell cycle progression by affecting pyrimidine synthesis.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208401-20-1 | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.